molecular formula C7H16N2 B1284156 1-(Pyrrolidin-1-yl)propan-2-amine CAS No. 50998-03-3

1-(Pyrrolidin-1-yl)propan-2-amine

Cat. No.: B1284156
CAS No.: 50998-03-3
M. Wt: 128.22 g/mol
InChI Key: ZLGZKMHJXLDWSP-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)propan-2-amine is a chemical compound that features a pyrrolidine ring attached to a propan-2-amine moiety. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Pyrrolidin-1-yl)propan-2-amine plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the uptake of dopamine and norepinephrine, which are critical neurotransmitters in the central nervous system . This inhibition is achieved through its interaction with the transport proteins responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, this compound has been shown to interact with various receptor proteins, influencing their activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neurotransmitter transporters can lead to altered signaling in neuronal cells, affecting processes such as synaptic transmission and plasticity . Furthermore, this compound has been shown to impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in neurotransmitter synthesis and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to neurotransmitter transport proteins, inhibiting their function and increasing the levels of neurotransmitters in the synaptic cleft . This binding interaction is crucial for its role in modulating neurotransmitter systems. Additionally, this compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in neurotransmitter metabolism. These molecular interactions lead to changes in gene expression, further influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on neurotransmitter levels and cellular signaling pathways, highlighting its potential for prolonged biochemical modulation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to enhance neurotransmitter levels and improve cognitive function in animal studies . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters . These interactions can influence metabolic flux and metabolite levels, leading to altered neurotransmitter dynamics and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by neurotransmitter transporters, facilitating its accumulation in specific cellular compartments and influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the synaptic cleft and neuronal cytoplasm, where it interacts with neurotransmitter transporters and receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments, ensuring its effective modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrrolidin-1-yl)propan-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with 2-bromopropane under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyrrolidin-1-yl)propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrrolidin-1-yl)propan-2-amine is unique due to its specific combination of the pyrrolidine ring and propan-2-amine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-pyrrolidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGZKMHJXLDWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575775
Record name 1-(Pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50998-03-3
Record name 1-(Pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrrolidin-1-yl)propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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